molecular formula C8H4ClFN2O B12459078 3-(3-Chloro-5-fluorophenyl)-1,2,4-oxadiazole

3-(3-Chloro-5-fluorophenyl)-1,2,4-oxadiazole

Cat. No.: B12459078
M. Wt: 198.58 g/mol
InChI Key: MGQJJUUYLLUHNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Chloro-5-fluorophenyl)-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-5-fluorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chloro-5-fluorobenzohydrazide with a suitable nitrile oxide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-5-fluorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The oxadiazole ring can be oxidized or reduced under specific conditions to form different derivatives.

    Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form larger ring systems.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxadiazoles, while oxidation and reduction can lead to different oxadiazole derivatives.

Scientific Research Applications

3-(3-Chloro-5-fluorophenyl)-1,2,4-oxadiazole has several applications in scientific research:

    Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-5-fluorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms enhances its binding affinity to certain enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5-fluorophenylboronic acid
  • 3-Chloro-5-fluorophenylacetic acid
  • 5-[(4-Amino-3-chloro-5-fluorophenyl)sulfonyl]amino-1,3,4-thiadiazole-2-sulfonamide

Uniqueness

3-(3-Chloro-5-fluorophenyl)-1,2,4-oxadiazole is unique due to its oxadiazole ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H4ClFN2O

Molecular Weight

198.58 g/mol

IUPAC Name

3-(3-chloro-5-fluorophenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C8H4ClFN2O/c9-6-1-5(2-7(10)3-6)8-11-4-13-12-8/h1-4H

InChI Key

MGQJJUUYLLUHNK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)Cl)C2=NOC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.